
3-(2-乙基苯氧基)吡咯烷
描述
“3-(2-Ethylphenoxy)pyrrolidine” is a biochemical compound used for proteomics research . It has a molecular formula of C12H17NO•HCl and a molecular weight of 227.73 .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure of “3-(2-Ethylphenoxy)pyrrolidine” is characterized by the pyrrolidine ring and its derivatives .Chemical Reactions Analysis
Pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Ethylphenoxy)pyrrolidine” include a molecular formula of C12H17NO•HCl and a molecular weight of 227.73 . The pyrrolidine ring in the structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
药物发现
吡咯烷环是“3-(2-乙基苯氧基)吡咯烷”结构的一部分,被药物化学家广泛用于获得用于治疗人类疾病的化合物 . 由于 sp3 杂化,对分子立体化学的贡献,以及由于环的非平面性而增加的三维 (3D) 覆盖范围,人们对这种饱和支架的兴趣因能够有效地探索药效团空间而得到增强 .
生物活性分子
吡咯烷环及其衍生物,包括吡咯烷嗪、吡咯烷-2-酮、吡咯烷-2,5-二酮和脯氨醇,据报道是具有靶标选择性的生物活性分子的一部分 . 不同的立体异构体和取代基的空间取向会导致药物候选物的不同生物学特性 .
物理化学参数修饰
在这些分子中引入杂原子片段并非随机选择,考虑到它们是用于修饰物理化学参数并获得药物候选物的最佳 ADME/Tox 结果的有用工具 .
结构多样性生成
杂原子饱和环体系可以更大程度地产生结构多样性 . 这一点在药物发现领域尤其重要,在药物发现领域,通常需要多种结构才能找到具有所需生物活性的化合物。
蛋白质组学研究
“3-(2-乙基苯氧基)吡咯烷”盐酸盐用作蛋白质组学研究的生化试剂 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。
安全和危害
未来方向
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins, is a significant feature to consider in future research .
作用机制
- The primary targets of 3-(2-Ethylphenoxy)pyrrolidine are not explicitly mentioned in the available literature. However, pyrrolidine alkaloids, in general, have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological effects .
- Pyrrolidine alkaloids, in general, have demonstrated diverse effects on various pathways, but further investigation is required for this specific compound .
Target of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
3-(2-Ethylphenoxy)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of 3-(2-Ethylphenoxy)pyrrolidine to the active sites of these enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of 3-(2-Ethylphenoxy)pyrrolidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-(2-Ethylphenoxy)pyrrolidine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolic flux. Additionally, it has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3-(2-Ethylphenoxy)pyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, 3-(2-Ethylphenoxy)pyrrolidine can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(2-Ethylphenoxy)pyrrolidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to the formation of metabolites that could have different biochemical properties. In in vitro studies, 3-(2-Ethylphenoxy)pyrrolidine has been shown to maintain its stability under specific conditions, but its effects on cellular function can vary depending on the duration of exposure and the concentration used.
Dosage Effects in Animal Models
The effects of 3-(2-Ethylphenoxy)pyrrolidine vary with different dosages in animal models. Studies have shown that at lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, 3-(2-Ethylphenoxy)pyrrolidine may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-(2-Ethylphenoxy)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in its metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes, such as cytochrome P450 enzymes, which are involved in the oxidation and reduction of various substrates. Additionally, 3-(2-Ethylphenoxy)pyrrolidine can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 3-(2-Ethylphenoxy)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes through active and passive transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 3-(2-Ethylphenoxy)pyrrolidine can bind to various intracellular proteins, influencing its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of 3-(2-Ethylphenoxy)pyrrolidine plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3-(2-Ethylphenoxy)pyrrolidine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors.
属性
IUPAC Name |
3-(2-ethylphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11/h3-6,11,13H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDROBCWYXPZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663055 | |
| Record name | 3-(2-Ethylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46410-31-5 | |
| Record name | 3-(2-Ethylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





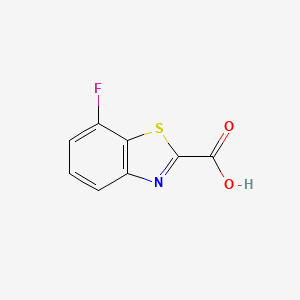
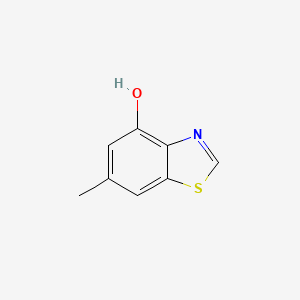

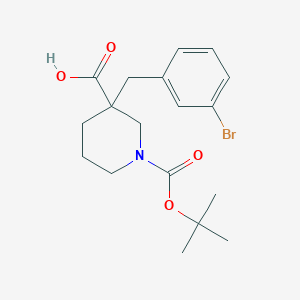
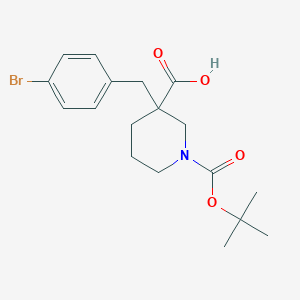

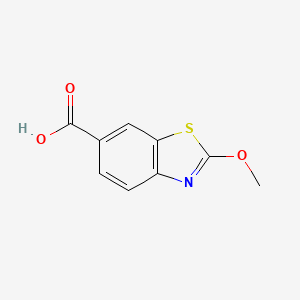
![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)



